[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate
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Overview
Description
[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including hydroxyl, amide, and phosphate groups, as well as a long hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate involves several steps. The starting materials typically include octadec-9-enoic acid, which undergoes a series of reactions to form the desired product. The key steps in the synthesis include:
Esterification: Octadec-9-enoic acid is esterified with an alcohol to form an ester intermediate.
Amidation: The ester intermediate is then reacted with an amine to form an amide.
Hydroxylation: The amide is hydroxylated to introduce the hydroxyl group.
Phosphorylation: Finally, the hydroxylated amide is phosphorylated to form the phosphate ester.
The reaction conditions for each step vary, but typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and high efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phosphate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines.
Scientific Research Applications
[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in cellular signaling and membrane structure.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of novel materials and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of [(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their structure and function. It can also modulate signaling pathways by binding to specific receptors or enzymes, leading to changes in cellular processes such as inflammation and cell proliferation.
Comparison with Similar Compounds
[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate is unique due to its specific combination of functional groups and long hydrocarbon chain. Similar compounds include:
Phospholipids: These compounds also contain phosphate groups and long hydrocarbon chains, but differ in their specific functional groups and structures.
Fatty Acid Amides: These compounds contain amide groups and long hydrocarbon chains, but lack the phosphate group.
Glycolipids: These compounds contain carbohydrate groups in addition to long hydrocarbon chains and may have similar biological functions.
The uniqueness of this compound lies in its specific structure, which allows it to interact with biological systems in distinct ways, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C41H81N2O6P |
---|---|
Molecular Weight |
738.1 g/mol |
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C41H81N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,32,34,39-40,44H,6-19,22-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b21-20-,34-32+/t39-,40+/m0/s1/i3D3,4D3,5D3 |
InChI Key |
NBEADXWAAWCCDG-MIYYSBRESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCCCC/C=C\CCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCC=CCCCCCCCC)O |
Origin of Product |
United States |
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